Kisspeptin-10 is synthesized from the kisspeptin precursor protein, which is encoded by the kiss1 gene. This peptide consists of ten amino acids with the sequence Tyr–Asn–Trp–Asn–Ser–Phe–Gly–Leu–Arg–Phe–NH₂. It is classified as a neuropeptide and falls under the category of signaling molecules that regulate various physiological processes, particularly in reproductive endocrinology .
Kisspeptin-10 Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where protected amino acids are sequentially added to a resin-bound peptide chain. The synthesis involves several key steps:
The molecular weight of Kisspeptin-10 is approximately 1302.44 g/mol, and it has been characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Kisspeptin-10 has a defined molecular structure characterized by its specific amino acid sequence. The three-dimensional conformation plays a significant role in its biological activity. The chemical formula for Kisspeptin-10 is C₆₃H₈₃N₁₇O₁₄, reflecting its complex structure involving multiple functional groups essential for receptor interaction.
The structural representation includes:
Kisspeptin-10 participates in various biochemical reactions primarily through its interaction with GPR54. Upon binding to this receptor, it activates intracellular signaling pathways that lead to the secretion of gonadotropins from the pituitary gland.
Key reactions include:
The mechanism of action of Kisspeptin-10 involves several steps:
This cascade ultimately regulates reproductive functions such as ovulation and spermatogenesis.
Kisspeptin-10 Trifluoroacetate exhibits several notable physical and chemical properties:
Additional characterization data includes:
Kisspeptin-10 Trifluoroacetate has several applications in scientific research:
Kisspeptin-10 (KP-10) emerged from the metastasis suppressor gene KiSS-1, first identified in 1996 in non-metastatic melanoma cell lines. The name pays dual homage to its discovery location (Hershey, Pennsylvania—home of the Hershey's Kiss) and its suppressor sequence (SS) properties [9]. The initial research focus centered on its anti-metastatic capabilities, with the 54-amino acid peptide (Kisspeptin-54) termed "metastin" due to its ability to inhibit cancer metastasis through activation of the orphan receptor GPR54 (later renamed KISS1R) [9]. This receptor, a G protein-coupled receptor (GPCR), was subsequently identified as the binding target for all kisspeptin isoforms.
The neuroendocrine significance of KP-10 was revealed through parallel discoveries in reproductive biology. Genetic studies demonstrated that inactivating mutations in KiSS-1 or KISS1R caused idiopathic hypogonadotropic hypogonadism (iHH) in humans and rodent models, characterized by absent puberty and impaired reproductive function [2] [9]. This established kisspeptins as indispensable regulators of the hypothalamic-pituitary-gonadal (HPG) axis. Among the endogenous cleavage products (KP-54, KP-14, KP-13, and KP-10), the decapeptide KP-10 (YNWNSFGLRF-NH₂ in humans) emerged as the smallest fully bioactive fragment, sharing the critical amidated C-terminal motif essential for receptor activation [3] [6]. Its potency often equals or exceeds longer isoforms in receptor binding and activation assays, attributed to its efficient receptor access and structural stability [3] [10].
The evolutionary conservation of KP-10 is notable. While mammals typically possess a single KiSS-1 gene, most fish and amphibians express two paralogs (KiSS-1 and KiSS-2), leading to KP-10 variants with differing sequences (e.g., piscine KP-10: YNLNSFGLRY-NH₂) but conserved function in regulating reproduction via GnRH neurons [5] [10]. This cross-species functional conservation underscores its fundamental role in vertebrate biology.
Year | Discovery | Significance |
---|---|---|
1996 | Identification of KiSS-1 gene in non-metastatic melanoma cells | Revealed novel metastasis suppressor |
2001 | Identification of KISS1R (GPR54) as receptor for kisspeptins | Defined mechanism of action for kisspeptin signaling |
2003 | Link between KISS1R mutations and idiopathic hypogonadotropic hypogonadism | Established critical role in human reproductive axis activation |
2005 | Potency of KP-10 demonstrated in stimulating gonadotropin release in mammals | Confirmed KP-10 as minimal fully active kisspeptin core |
2009 | Development of bioactive [dY]1-KP-10 analog with enhanced stability | Highlighted potential for therapeutic peptide engineering [3] |
The trifluoroacetate (TFA) counterion is integral to the pharmaceutical formulation of synthetic KP-10. During solid-phase peptide synthesis (SPPS) using Fmoc-chemistry, KP-10 is cleaved from the resin and deprotected using aggressive acids like trifluoroacetic acid (TFA). This results in the peptide precipitating as a salt, most commonly the TFA salt form (KP-10 TFA) [5] [10]. This is not merely an artifact but a critical determinant of the peptide's physicochemical and biological properties.
TFA plays a multifaceted role in peptide stabilization:
Crucially, the presence of TFA does not inherently alter the specific bioactivity of KP-10 at KISS1R. Receptor binding assays using CHO-K1 cells expressing human KISS1R show comparable IC₅₀ values for KP-10 TFA and other salt forms (e.g., acetate) [3]. However, by improving solubility and preventing aggregation-induced loss, TFA indirectly ensures maximal bioavailability and consistent biological performance. The stability enhancement directly translates to extended shelf-life, a critical factor for research reagents and potential therapeutic development. Studies on analogs highlight that modifications (e.g., D-amino acid substitutions, unnatural residues) can further enhance stability against enzymatic degradation in vivo [3] [10], but TFA remains the standard counterion for the native sequence in research settings.
Parameter | KP-10 (Hypothetical Free Base) | KP-10 Trifluoroacetate | Functional Advantage of TFA |
---|---|---|---|
Solubility (H₂O) | Very Low | Moderate to High | Facilitates dissolution for assays/injections |
Aggregation Tendency | High | Reduced | Improves storage stability, prevents activity loss |
RP-HPLC Purification | Poor peak resolution, low yield | Excellent resolution, high yield | Enables production of high-purity peptide (>95%) [10] |
Storage Stability (-20°C) | Limited (weeks-months) | Extended (months-years) | Ensures consistent research reagent performance |
Receptor Binding (KISS1R) | Presumed equivalent | Equivalent IC₅₀ to other salts | Maintains intrinsic bioactivity while enhancing practicality |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: